3-Methyl-GABA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 3-méthyl-GABA, également connu sous le nom d'acide 4-amino-3-méthylbutanoïque, est un alcaloïde anticonvulsivant. Il s'agit d'un dérivé de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur majeur du système nerveux central. Ce composé est connu pour sa capacité à activer la GABA aminotransférase, une enzyme qui transforme le GABA en semi-aldéhyde succinique et en glutamate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 3-méthyl-GABA implique l'alkylation du GABA. Une méthode courante comprend la réaction du GABA avec l'iodure de méthyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est généralement effectuée en milieu aqueux à température ambiante .

Méthodes de production industrielle : La production industrielle de l'acide 3-méthyl-GABA peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en flux continu. Cette méthode permet la production continue du composé dans des conditions contrôlées, garantissant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-méthyl-GABA subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des amines primaires.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium sont utilisés.

Substitution : Les nucléophiles comme l'azoture de sodium peuvent être utilisés dans des conditions douces.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Amines primaires.

Substitution : Divers dérivés substitués.

4. Applications de la recherche scientifique

L'acide 3-méthyl-GABA a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme brique de base dans la synthèse de divers composés organiques.

Biologie : Il est étudié pour son rôle dans la neurotransmission et ses effets sur le système nerveux central.

Médecine : Il est étudié pour son potentiel en tant qu'anticonvulsivant et sa capacité à moduler l'activité GABAergique.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme outil de recherche en neurochimie

5. Mécanisme d'action

Le mécanisme d'action principal de l'acide 3-méthyl-GABA implique l'activation de la GABA aminotransférase, qui transforme le GABA en semi-aldéhyde succinique et en glutamate. Il active également la glutamate décarboxylase, une enzyme nécessaire à la synthèse du GABA. Cette double activation est considérée comme le principal mécanisme à l'origine de son action anticonvulsivante .

Composés similaires :

- Acide valérénique

- Acide valproïque

- Prégabaline

- Phénibut

Comparaison : L'acide 3-méthyl-GABA est unique dans sa double activation de la GABA aminotransférase et de la glutamate décarboxylase, ce qui le distingue des autres analogues du GABA. Alors que des composés comme l'acide valproïque et la prégabaline modulent également l'activité GABAergique, ils le font par différents mécanismes, tels que l'inhibition de la recapture du GABA ou le blocage des canaux calciques dépendants du voltage .

Applications De Recherche Scientifique

3-Methyl-GABA has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is studied for its role in neurotransmission and its effects on the central nervous system.

Medicine: It is investigated for its potential as an anticonvulsant and its ability to modulate GABAergic activity.

Industry: It is used in the production of pharmaceuticals and as a research tool in neurochemistry

Mécanisme D'action

The primary mechanism of action of 3-Methyl-GABA involves the activation of GABA aminotransferase, which transforms GABA to succinate semialdehyde and glutamate. It also activates glutamate decarboxylase, an enzyme needed in GABA synthesis. This dual activation is thought to be the primary mechanism behind its anticonvulsant action .

Comparaison Avec Des Composés Similaires

- Valerenic acid

- Valproic acid

- Pregabalin

- Phenibut

Comparison: 3-Methyl-GABA is unique in its dual activation of GABA aminotransferase and glutamate decarboxylase, which distinguishes it from other GABA analogues. While compounds like valproic acid and pregabalin also modulate GABAergic activity, they do so through different mechanisms, such as inhibiting GABA reuptake or blocking voltage-dependent calcium channels .

Activité Biologique

3-Methyl-GABA (CAS 1216629-00-3) is a derivative of gamma-aminobutyric acid (GABA), recognized primarily for its role as an activator of GABA aminotransferase . This compound exhibits significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications.

This compound is structurally similar to GABA, differing by a methyl group at the third carbon position. This modification influences its interaction with GABA receptors and enzymes involved in GABA metabolism. The primary mechanism of action involves the activation of GABA aminotransferase, which facilitates the conversion of GABA into succinic semialdehyde, thereby modulating GABA levels in the brain and influencing neuronal excitability .

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Anticonvulsant Effects : Studies indicate that this compound possesses anticonvulsant properties, making it a potential candidate for managing epilepsy and other seizure disorders. Its ability to enhance GABAergic transmission contributes to its efficacy in reducing neuronal excitability .

- Neuroprotective Properties : Research suggests that this compound may offer neuroprotective benefits by modulating oxidative stress and apoptosis in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease, where GABA signaling pathways are disrupted .

- Metabolic Regulation : Beyond its role in neurotransmission, this compound has been implicated in metabolic processes, including the modulation of fatty acid oxidation and cellular redox status. These effects may be mediated through interactions with various signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Anticonvulsant Activity : A study demonstrated that administration of this compound significantly reduced seizure frequency in animal models, supporting its use as an anticonvulsant agent. The findings suggest a direct correlation between increased GABA levels and decreased seizure activity .

- Neuroprotection in Alzheimer's Models : In vitro experiments showed that this compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides. This neuroprotective effect was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .

- Metabolic Effects : Research indicates that this compound can influence metabolic pathways related to energy homeostasis. It has been shown to enhance glucose uptake in muscle cells, suggesting a role in metabolic regulation that warrants further investigation .

Comparative Biological Activity Table

Propriétés

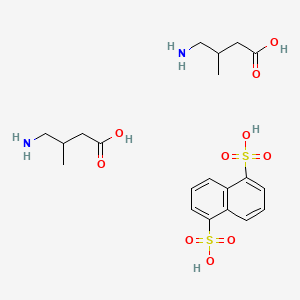

IUPAC Name |

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUYXWLPXNCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.